molecular formula C18H18N2O5S B2858881 N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 946343-78-8

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2858881
CAS No.: 946343-78-8
M. Wt: 374.41
InChI Key: DGNFNDOZYBZVCK-UHFFFAOYSA-N
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Description

N-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)benzo[d][1,3]dioxole-5-carboxamide is a synthetic small molecule characterized by a benzodioxole-carboxamide core substituted with a 1,1-dioxidoisothiazolidin-2-yl moiety and a methylphenyl group. The benzodioxole-carboxamide scaffold is a common feature in bioactive molecules, with modifications to the substituents significantly altering target specificity and potency .

Properties

IUPAC Name

N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O5S/c1-12-3-5-14(20-7-2-8-26(20,22)23)10-15(12)19-18(21)13-4-6-16-17(9-13)25-11-24-16/h3-6,9-10H,2,7-8,11H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGNFNDOZYBZVCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary target of this compound is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, playing a significant role in cell division and proliferation.

Mode of Action

It is known to interact with its target, cdk2, which may result in changes in the cell cycle. The interaction could potentially inhibit the activity of CDK2, thereby affecting the progression of the cell cycle.

Biochemical Pathways

The compound’s interaction with CDK2 affects the cell cycle, a fundamental biochemical pathway in cells. By inhibiting CDK2, the compound may disrupt the normal progression of the cell cycle, leading to cell cycle arrest. This can have downstream effects on cell proliferation and growth.

Result of Action

The compound’s interaction with CDK2 and its potential to cause cell cycle arrest can lead to the inhibition of cell proliferation. In the context of cancer cells, this could result in the reduction of tumor growth.

Comparison with Similar Compounds

N-(Heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide (S807, CAS 745047-51-2)

  • Substituents : Heptan-4-yl alkyl chain.
  • Activity: Potent umami flavor agonist (Savorymyx® UM80), acting at 1,000-fold lower concentrations than monosodium glutamate (MSG).
  • Metabolism : Rapidly absorbed and metabolized, with studies confirming low toxicity in plasma analysis via LC–MS/MS .
  • Key Difference : The alkyl chain enhances hydrophobicity, likely improving receptor binding kinetics compared to aromatic substituents.

N-(3-(Trifluoromethyl)phenyl)benzo[d][1,3]dioxole-5-carboxamide (IIc)

  • Substituents : Trifluoromethylphenyl group.
  • Activity : Exhibits strong α-amylase inhibition and hypoglycemic effects in streptozotocin-induced diabetic mice.
  • Potency : Comparable to standard antidiabetic agents, with in vivo efficacy confirmed at 10–20 mg/kg doses .
  • Key Difference : The electron-withdrawing trifluoromethyl group may enhance metabolic stability and enzyme inhibition.

N-(3,4-Dimethoxyphenyl)benzo[d][1,3]dioxole-5-carboxamide (HSD-2)

  • Substituents : 3,4-Dimethoxyphenyl group.
  • Synthesis : Purified via silica column chromatography (75% yield, m.p. 175–177°C).
  • Activity : Demonstrated antioxidant and antimicrobial properties in preliminary screenings .
  • Key Difference : Methoxy groups improve solubility and may facilitate interactions with polar enzyme active sites.

N-(3,5-Dimethoxyphenyl)benzo[d][1,3]dioxole-5-carboxamide (HSD-4)

  • Substituents : 3,5-Dimethoxyphenyl group.
  • Synthesis : 77% yield, m.p. 150.5–152°C.
  • Activity : Similar to HSD-2 but with altered selectivity due to symmetric substitution .

Structural Analogs from High-Throughput Screening ()

Compound Name Substituents Similarity Score Notable Features
N-Isopropylbenzo[d][1,3]dioxole-5-carboxamide Isopropyl group 0.93 Enhanced lipophilicity
N-(Piperidin-3-yl)benzodioxole-carboxamide HCl Piperidin-3-yl (basic amine) 0.92 Potential CNS penetration
N-Methyl-N-(piperidin-4-yl) analog HCl Piperidin-4-yl with methyl substitution 0.92 Improved solubility in acidic conditions

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